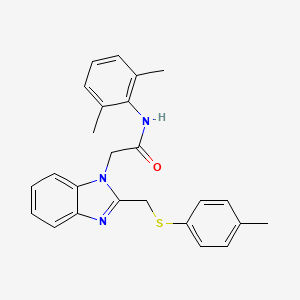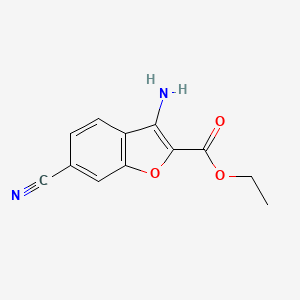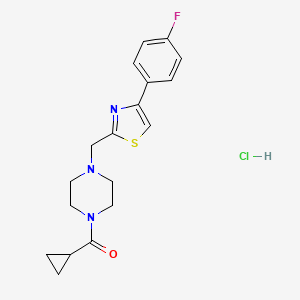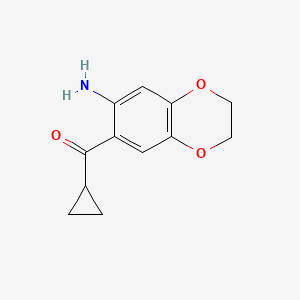
2-(methylthio)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinazolin-4(3H)-ones involves the condensation of o-aminobenzamides with aromatic aldehydes, a method that has been optimized for good yields and high selectivities using catalytic processes such as InCl3-catalysis (Mulakayala et al., 2012). Alternative approaches include the reaction of the amino group of hydrazinoquinazolin-4(3H)-ones with various aldehydes and ketones to generate 3-(2-pyridyl)-2-substituted-quinazolin-4(3H)-ones with significant analgesic and anti-inflammatory activities (Alagarsamy et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of quinazolin-4(3H)-ones and their derivatives, including studies on crystal structure and Hirshfeld surface analysis, provides insights into the complex interactions and the stability of these compounds. For instance, the crystal structure of a new 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one was determined, revealing the molecular configuration and spatial arrangement (Geesi et al., 2020).
Chemical Reactions and Properties
Quinazolin-4(3H)-ones undergo various chemical reactions, enabling the synthesis of diverse derivatives with potential pharmacological activities. For example, the synthesis of 1-substituted-4-(pyridin-4-yl) [1,2,4] triazolo [4,3-a]quinazolin-5(4H)-ones demonstrated H1-antihistaminic activity (Gobinath et al., 2015). These compounds were characterized using various spectroscopic methods to confirm their structure and evaluate their biological activities.
Physical Properties Analysis
The physical properties of quinazolin-4(3H)-ones, including solubility, melting point, and crystal structure, are crucial for their application in drug development. The synthesis and characterization of compounds like 1-(pyridin-2-yl)-3-(quinolin-2-yl)imidazo[1,5-a]quinoline provide valuable data on these properties, facilitating the exploration of their potential use in light-emitting devices due to their optical characteristics (Albrecht et al., 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds, stability under various conditions, and the ability to form complexes with metals, are essential aspects of quinazolin-4(3H)-ones. Studies on ligating diversity towards transition metal(II) ions illustrate the versatility of quinazolin-4(3H)-ones in forming complexes with potential applications in antimicrobial activities (Gudasi et al., 2006).
科学的研究の応用
Synthesis and Spectral-Luminescent Properties
2-(Methylthio)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one and related compounds have been explored for their photochromic and ionochromic properties, with applications in molecular switches and chemosensors. A study by Bren et al. (2018) on azomethine imines, including derivatives with pyridinylmethyl substituents, demonstrated their capability to act as ion-active molecular “off-on” switches and chemosensors with colorimetric and fluorescence response to various ions, showcasing potential in environmental sensing and molecular electronics Bren et al., 2018.
Antitubercular Activity
Derivatives of 2-(methylthio)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one have been synthesized and tested for their antitubercular activity. Pandit and Dodiya (2012) developed a series of compounds that showed significant inhibition of Mycobacterium tuberculosis growth, highlighting the potential of these compounds in developing new antitubercular drugs Pandit & Dodiya, 2012.
Antibacterial Activity
Further research into substituted quinazolinonylthiadiazole derivatives revealed their antibacterial efficacy. Singh et al. (2010) synthesized compounds that displayed potent antibacterial activity, suggesting the utility of 2-(methylthio)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one derivatives in developing new antibacterial agents Singh et al., 2010.
Anticancer and Antimicrobial Agents
The synthesis and biological evaluation of various derivatives have also been explored for anticancer and antimicrobial activities. Eweas et al. (2021) investigated 2-pyridyl quinazolin-4(3H)-one derivatives, showing their potential as anti-tumor and anti-microbial agents, providing a foundation for further development in cancer and infectious disease treatment Eweas et al., 2021.
特性
IUPAC Name |
2-methylsulfanyl-3-(pyridin-2-ylmethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-20-15-17-13-8-3-2-7-12(13)14(19)18(15)10-11-6-4-5-9-16-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUWCDJIEMWFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}-1-isoquinolinecarboxamide](/img/structure/B2481666.png)


![[2-(4-Methoxyphenyl)cyclopropyl]methanol](/img/structure/B2481675.png)


![5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481678.png)
![7-Cyclopropyl-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2481679.png)


![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2481682.png)
![N-(4-butylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2481683.png)

